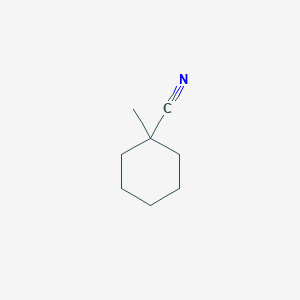

1-Methylcyclohexane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVFVCXSNCUBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511674 | |

| Record name | 1-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62718-34-7 | |

| Record name | 1-Methylcyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methylcyclohexane-1-carbonitrile CAS 1123-56-4 chemical properties

An In-Depth Technical Guide to 1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7)

Introduction

1-Methylcyclohexane-1-carbonitrile is a saturated cyclic nitrile featuring a quaternary carbon center. This structural motif, which combines a rigid cycloalkane scaffold with a versatile nitrile functional group, makes it a valuable intermediate in synthetic organic chemistry. The nitrile group can be readily transformed into other key functionalities, such as amines, carboxylic acids, and amides, rendering the molecule a useful building block for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, logical synthetic pathways, and core reactivity, tailored for researchers and professionals in chemical synthesis and drug development.

It is important to note that while the user query specified CAS 1123-56-4, the predominant and consistently cited CAS number for 1-Methylcyclohexane-1-carbonitrile in major chemical databases is 62718-34-7 [1][2][3]. This guide will proceed using the latter as the primary identifier.

Physicochemical and Spectroscopic Profile

A thorough characterization is fundamental to confirming the identity and purity of a chemical substance. The following sections detail the known physical properties and expected spectroscopic signatures for 1-Methylcyclohexane-1-carbonitrile.

Identification and Nomenclature

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclohexane-1-carbonitrile | [2] |

| CAS Number | 62718-34-7 | [1][2][3] |

| Molecular Formula | C₈H₁₃N | [2][3] |

| Molecular Weight | 123.20 g/mol | [2] |

| Canonical SMILES | CC1(CCCCC1)C#N | [2] |

| InChI Key | KYVFVCXSNCUBTI-UHFFFAOYSA-N | [1][2][3] |

Physical Properties

The compound exists as a liquid at standard temperature and pressure[1]. Specific quantitative data such as boiling point, density, and refractive index are not consistently reported in publicly available databases.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information on the mass of the parent molecule and its fragmentation patterns. For 1-Methylcyclohexane-1-carbonitrile, the molecular ion peak (M⁺) would appear at an m/z of 123, corresponding to its molecular weight[2]. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A prominent peak at m/z 108.

-

Loss of hydrogen cyanide (HCN): A peak at m/z 96, corresponding to the 1-methylcyclohexene cation.

-

Cyclohexane ring fragmentation: Leads to a series of smaller fragments, with notable peaks reported at m/z 68, 56, and 41[2]. The peak at m/z 68 is often the base peak.

-

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for this compound is the nitrile stretch.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2260 cm⁻¹ . The quaternary substitution on the α-carbon typically places the peak in the lower end of this range.

-

C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ) corresponding to the sp³ C-H bonds of the cyclohexane ring and the methyl group.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹³C NMR: Due to the plane of symmetry bisecting the C2-C3 and C5-C6 bonds (assuming rapid chair-flipping), the following signals are predicted:

-

C1 (Quaternary): A signal around 35-45 ppm.

-

C≡N (Nitrile): A signal in the far downfield region, typically 120-125 ppm.

-

CH₃ (Methyl): A signal around 25-30 ppm.

-

C2/C6 (Cyclohexane): One signal for these equivalent carbons.

-

C3/C5 (Cyclohexane): One signal for these equivalent carbons.

-

C4 (Cyclohexane): One signal.

-

-

¹H NMR:

-

CH₃ (Methyl): A sharp singlet (3H) is expected, as there are no adjacent protons.

-

CH₂ (Cyclohexane): A series of complex, overlapping multiplets (10H) would be observed for the cyclohexane ring protons.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of 1-Methylcyclohexane-1-carbonitrile is crucial for its application as a synthetic intermediate.

Proposed Synthetic Route

While specific literature preparations are sparse, a robust and logical synthesis can be designed based on fundamental organic transformations. A highly effective method involves the nucleophilic substitution of a suitable leaving group at the tertiary position of a 1-methylcyclohexane derivative with a cyanide salt.

The conversion of the readily available 1-methylcyclohexanol to a halide, followed by substitution, is a field-proven approach.

-

Reduction to a Primary Amine: The nitrile can be reduced to 1-(aminomethyl)-1-methylcyclohexane. Strong hydrides like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. This reaction provides access to primary amines that are valuable in pharmaceutical synthesis, as the basic nitrogen can form salts or act as a key pharmacophore.

-

Hydrolysis to a Carboxylic Acid: Under harsh acidic or basic conditions with heating, the nitrile group undergoes hydrolysis to form 1-methylcyclohexane-1-carboxylic acid. This reaction is a cornerstone of nitrile chemistry, providing a route to carboxylic acids that may be difficult to access otherwise. The resulting acid can be further functionalized to esters, amides, or acid chlorides.

Applications in Research and Development

While specific, large-scale applications for 1-Methylcyclohexane-1-carbonitrile are not widely documented, its value lies in its role as a versatile chemical building block.[4]

-

Scaffold for Medicinal Chemistry: The 1-methylcyclohexane core provides a rigid, three-dimensional scaffold. In drug design, moving from flat aromatic rings to saturated cyclic systems can improve physicochemical properties such as solubility and metabolic stability. The nitrile serves as a convenient chemical handle to introduce a variety of other functional groups.

-

Precursor to Bioactive Amines and Carboxylic Acids: As demonstrated in Section 2.2, this compound is a direct precursor to a primary amine and a carboxylic acid, both of which are privileged structures in drug discovery. For example, piperidine derivatives, which share a similar cyclic amine motif, are explored for treating obesity.[5] The spirocyclic core is also a feature in advanced molecules like MDM2 inhibitors used in cancer research.[6] The ability to readily generate these key pharmacophores from a single, well-defined intermediate is of significant interest to drug development professionals.

Safety and Handling

As with any chemical reagent, proper handling is paramount. 1-Methylcyclohexane-1-carbonitrile is classified as a hazardous substance.

| Hazard Class | GHS Statement | Code |

| Flammability | Combustible liquid | H227 |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 |

| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes serious eye irritation | H319 |

| STOT Single Exposure | May cause respiratory irritation | H335 |

| (Source: ECHA C&L Inventory)[2] |

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.[7][8]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).

-

Conclusion

1-Methylcyclohexane-1-carbonitrile (CAS 62718-34-7) is a valuable chemical intermediate characterized by its stable cycloalkane framework and reactive nitrile handle. Its well-defined spectroscopic properties allow for straightforward identification and quality control. Through established chemical transformations such as hydrolysis and reduction, it serves as a versatile precursor to important carboxylic acid and primary amine building blocks, making it a compound of interest for synthetic chemists, particularly those in the field of medicinal chemistry and drug discovery. Adherence to strict safety protocols is essential when handling this compound due to its associated hazards.

References

-

PubChem. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572. [Link]

-

SpectraBase. 1-Methylcyclohexane-1-carbonitrile - Optional[MS (GC)] - Spectrum. [Link]

-

LookChem. Cas 933-35-7, 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... [Link]

-

MedChemica. Publications & Patents. [Link]

Sources

- 1. 1-methylcyclohexane-1-carbonitrile | 62718-34-7 [sigmaaldrich.com]

- 2. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. medchemica.com [medchemica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: Toxicological Profile and Handling Protocols for 1-Methylcyclohexane-1-carbonitrile

[1]

Executive Summary & Chemical Identity

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a sterically hindered alicyclic nitrile used primarily as a specialized intermediate in the synthesis of pharmaceuticals (e.g., venlafaxine analogs) and agrochemicals.[1]

Unlike its structural isomer 4-methylcyclohexane-1-carbonitrile , which is classified as Toxic (Category 3), the 1-methyl isomer is generally classified as Harmful (Category 4).[1] This distinction is critical for researchers: the quaternary carbon at the 1-position blocks the standard cytochrome P450

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 62718-34-7 | Unique identifier |

| Molecular Formula | ||

| Molecular Weight | 123.20 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | ~180–190°C (est.[1][2][3] atm) | Often distilled at reduced pressure (e.g., 75°C @ 12 mmHg) |

| Flash Point | >60°C (Combustible) | Classified as H227 (Combustible Liquid) |

| LogP (Octanol/Water) | ~2.4 | Moderate lipophilicity; skin permeation risk |

| Density | 0.90 g/cm³ | Less dense than water |

GHS Hazard Identification & Regulatory Landscape

While less acutely toxic than simple aliphatic nitriles, this compound poses significant risks through cutaneous absorption and inhalation.[1]

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]

-

Flammable Liquids: Category 4 (Combustible Liquid) - H227[1]

-

Acute Toxicity (Oral): Category 4 - H302[1]

-

Acute Toxicity (Dermal): Category 4 - H312[1]

-

Acute Toxicity (Inhalation): Category 4 - H332[1]

Critical Precautionary Statements

Toxicodynamics & Mechanism of Action

To understand the safety profile of 1-Methylcyclohexane-1-carbonitrile, one must analyze its metabolism relative to other nitriles.[1]

The "Blocked -Carbon" Hypothesis

The primary mechanism of nitrile toxicity is the metabolic liberation of the cyanide ion (

-

Standard Nitrile (Toxic): An

-hydrogen exists.[1] CYP450 hydroxylates the -

1-Methylcyclohexane-1-carbonitrile (Harmful): The

-carbon is quaternary (bonded to the ring, the methyl group, and the nitrile).[1] It lacks an abstractable hydrogen.[1]-

Consequence: The rapid, direct release of cyanide is chemically blocked.[1]

-

Secondary Toxicity:[1] Toxicity is likely driven by the intact molecule acting as a solvent (CNS depression) or via slower, downstream ring oxidation which may eventually destabilize the nitrile, but at a much lower rate.[1]

-

Metabolic Pathway Visualization

The following diagram contrasts the metabolic fate of a standard nitrile vs. the 1-methyl derivative.

Figure 1: Comparative metabolic pathways showing the structural blockade of rapid cyanide release in 1-methyl derivatives.[1]

Occupational Hygiene & Handling Protocols

Despite the reduced cyanide risk, the compound is lipophilic (LogP ~2.[1]4) and penetrates skin easily.[1] Standard "nitrile" gloves are often insufficient for organic nitriles due to chemical permeation.[1]

Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Rationale |

| Gloves (Splash) | Nitrile (Double gloved) | Only for incidental splash.[1] Change immediately upon contact. |

| Gloves (Immersion) | Silver Shield® (Laminate) or Butyl Rubber | Nitriles can permeate standard nitrile rubber in <15 mins.[1] |

| Respiratory | Type A (Organic Vapor) Filter | Required if handling outside a fume hood.[1] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquid irritants (H319).[1] |

Engineering Controls[1]

Emergency Response & Medical Management

Self-Validating Protocol: In the event of exposure, the response must assume the worst-case scenario (cyanide potential) until clinical assessment proves otherwise, but prioritize supportive care for solvent effects.[1]

Exposure Response Workflow

Figure 2: Triage logic for exposure. Note that cyanide antidotes are reserved for symptomatic patients due to their own risks.[1]

Antidote Considerations

-

Primary: Hydroxocobalamin (Cyanokit) is preferred over nitrites for suspected nitrile poisoning because it does not induce methemoglobinemia, which can complicate concurrent respiratory depression.[1]

-

Observation: Monitor for at least 6-8 hours. Delayed toxicity is possible if ring oxidation slowly releases CN-, though rare with this specific structure.[1]

Environmental Fate & Disposal

-

Biodegradability: Alicyclic nitriles are generally biodegradable by specialized soil bacteria (e.g., Rhodococcus sp.)[1] possessing nitrilase enzymes, converting them to the corresponding carboxylic acid and ammonia.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to capture NOx) is the only compliant disposal method.[1] Do not release into drains (H412 potential).[1]

References

-

PubChem. (2023).[1] 1-Methylcyclohexane-1-carbonitrile (Compound).[1][2][6][7][8] National Library of Medicine.[1] [Link][1]

-

European Chemicals Agency (ECHA). (2023).[1][4] Registration Dossier: Cyclic Nitriles. [Link][1]

-

Testai, E., et al. (2010).[1] Metabolism and Toxicity of Nitriles. In Comprehensive Toxicology. Elsevier. (Contextual reference for CYP450 mechanism).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link][1]

Sources

- 1. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hydroxy-2-methylcyclohexane-1-carbonitrile | C8H13NO | CID 12743656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylcyclohexane-1-carbonitrile | C8H13N | CID 14201343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylcyclohexane-1-carbonitrile | C8H13N | CID 13685275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta.lakeland.edu [beta.lakeland.edu]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - 1-methylcyclohexane-1-carbonitrile (C8H13N) [pubchemlite.lcsb.uni.lu]

- 8. 1-methylcyclohexane-1-carbonitrile | 62718-34-7 [sigmaaldrich.com]

Advanced NMR Characterization Guide: 1-Methylcyclohexane-1-carbonitrile

This guide details the NMR spectral characteristics of 1-Methylcyclohexane-1-carbonitrile , focusing on the stereochemical drivers that dictate its chemical shifts.

Executive Summary

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a critical quaternary intermediate in the synthesis of pharmaceuticals and agrochemicals. Its geminal substitution pattern—possessing both a methyl and a cyano group at the C1 position—creates a specific stereochemical environment that can be rigorously identified via Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a definitive analysis of the

Structural & Conformational Analysis

To accurately interpret the NMR data, one must first resolve the conformational equilibrium. The chemical shifts of cyclohexane derivatives are heavily dependent on whether substituents occupy axial or equatorial positions.[1][2]

Thermodynamic Assessment

-

Methyl Group A-value: ~1.74 kcal/mol (Strong preference for equatorial).

-

Cyano Group A-value: ~0.2 kcal/mol (Weak preference for equatorial).

-

Conformer A (Major): Methyl-Equatorial / Cyano-Axial

-

Conformer B (Minor): Methyl-Axial / Cyano-Equatorial

This conformational lock dictates the specific chemical shift ranges observed in the

Conformational Workflow

Figure 1: Conformational equilibrium analysis determining the observable NMR population.

Experimental Protocols

Synthesis & Sample Preparation

For reference data generation, the compound is typically synthesized via a one-pot Strecker-type reaction or alkylation of cyclohexanecarbonitrile.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS as an internal standard. -

Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent for

H NMR; increase to 30–50 mg for -

Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., NaCN residues) that may cause line broadening.

Protocol 2: Acquisition Parameters

-

Temperature: 298 K (25°C).

-

H Parameters: Spectral width 12 ppm, relaxation delay (d1)

-

C Parameters: Broadband proton decoupling, relaxation delay (d1)

NMR Data Analysis

C NMR Chemical Shifts (CDCl , 100 MHz)

The carbon spectrum is the most diagnostic tool for this molecule. The axial orientation of the cyano group causes a characteristic upfield shift compared to equatorial nitriles.

| Carbon Position | Assignment | Shift ( | Multiplicity (DEPT) | Mechanistic Insight |

| -CN | Nitrile | 122.0 – 124.5 | C (quat) | Diagnostic: Axial nitriles resonate upfield (118–124 ppm) vs. equatorial (124–127 ppm) [1]. |

| C1 | Quaternary (Ipso) | 36.0 – 38.0 | C (quat) | Deshielded by geminal substitution; typically low intensity. |

| -CH | Methyl | 26.0 – 29.0 | CH | Equatorial methyls on cyclohexane resonate downfield of axial methyls (~18-20 ppm). |

| C2, C6 | Ring | 35.0 – 37.0 | CH | Deshielded by proximity to the quaternary center. |

| C3, C5 | Ring | 22.5 – 24.0 | CH | Typical cyclohexane envelope. |

| C4 | Ring | 25.0 – 26.0 | CH | Distal to substituents. |

H NMR Chemical Shifts (CDCl , 400 MHz)

The proton spectrum is dominated by the methyl singlet and the cyclohexane ring envelope.

| Proton Group | Shift ( | Multiplicity | Integral | Coupling ( | Notes |

| -CH | 1.30 – 1.45 | Singlet (s) | 3H | - | Sharp singlet; diagnostic for quaternary methyl. |

| Ring H (eq) | 1.90 – 2.10 | Multiplet (m) | 2H | - | Equatorial protons at C2/C6; deshielded by anisotropy. |

| Ring H (ax/eq) | 1.50 – 1.80 | Multiplet (m) | 4H | - | Overlapping envelope of C3/C4/C5 protons. |

| Ring H (ax) | 1.10 – 1.30 | Multiplet (m) | 4H | - | Axial protons; shielded region. |

Advanced Characterization Logic

To validate the structure beyond simple 1D shifts, use the following logic pathways:

Stereochemical Validation (NOESY)

To confirm the Methyl-Equatorial / Cyano-Axial conformation:

-

Irradiate the Methyl singlet (~1.35 ppm).

-

Observe NOE: You should observe strong NOE correlations to the axial protons at C3 and C5 (1,3-diaxial relationship is absent for equatorial methyl, but 1,3-spatial proximity to axial H exists).

-

Absence of NOE: If the methyl were axial, it would show strong 1,3-diaxial NOE with H3/H5 axial. Since it is equatorial, these correlations are weaker or distinct from the ring axial signals.

Analytical Workflow

Figure 2: Logical decision tree for structural validation.

References

-

Fleming, F. F., et al. (2009).[1] Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From

C NMR CN Chemical Shifts. Journal of Organic Chemistry. Link -

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

PubChem Database. 1-Methylcyclohexane-1-carbonitrile (CID 12859572).[3][4] National Center for Biotechnology Information. Link

-

AIST Spectral Database (SDBS). SDBS No. 1128504. National Institute of Advanced Industrial Science and Technology. Link

Sources

physical characteristics and boiling point of 1-Methylcyclohexane-1-carbonitrile

Executive Summary

1-Methylcyclohexane-1-carbonitrile (CAS: 62718-34-7) is a sterically hindered cycloalkyl nitrile serving as a critical building block in the synthesis of quaternary amino acids, sterically congested amines, and pharmaceutical intermediates.[1] Its gem-disubstituted structure—featuring both a methyl and a cyano group at the C1 position—imparts unique conformational stability and resistance to metabolic degradation, making it a valuable scaffold in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. This guide details its physicochemical profile, synthesis protocols, and handling requirements for research applications.

Chemical Identity & Structural Analysis[1][2][3]

| Parameter | Detail |

| IUPAC Name | 1-Methylcyclohexane-1-carbonitrile |

| Common Synonyms | 1-Methyl-1-cyanocyclohexane; 1-Methylcyclohexanecarbonitrile |

| CAS Registry Number | 62718-34-7 |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| SMILES | CC1(CCCCC1)C#N |

| InChI Key | KYVFVCXSNCUBTI-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the gem-disubstituted nature of the compound, highlighting the steric bulk at the C1 position which dictates its reactivity profile.

Figure 1: Structural connectivity of 1-Methylcyclohexane-1-carbonitrile showing the quaternary carbon center.

Thermodynamic & Physical Properties[4][5]

Accurate physical data is essential for purification and process scaling. The boiling point of 1-methylcyclohexane-1-carbonitrile is significantly influenced by the dipole-dipole interactions of the nitrile group, raising it above its hydrocarbon analogs.

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | At 20°C, 1 atm |

| Boiling Point (Atmospheric) | 190–195 °C (Predicted) | Extrapolated from homologs |

| Boiling Point (Reduced) | 75–78 °C | At 12 mmHg (Typical distillation range) |

| Density | 0.919 ± 0.05 g/cm³ | At 25°C |

| Refractive Index ( | 1.450–1.455 | Estimated |

| Flash Point | ~65–70 °C | Closed Cup (Combustible) |

| Solubility | Soluble | DCM, EtOAc, THF, Toluene |

| Water Solubility | Insoluble | Hydrophobic cycloalkyl ring dominates |

Technical Insight: Unlike simple cyclohexanecarbonitrile (BP ~185°C), the addition of the C1-methyl group introduces steric strain but also increases molecular weight and van der Waals surface area, resulting in a slight elevation of the atmospheric boiling point. However, for practical isolation, vacuum distillation (10–20 mmHg) is strongly recommended to prevent thermal degradation or discoloration.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of 1-methylcyclohexane-1-carbonitrile: Nucleophilic Alkylation (preferred for lab scale) and Hydrocyanation (industrial scale).

Protocol A: Alkylation of Cyclohexanecarbonitrile (Laboratory Standard)

This method utilizes the acidity of the

Reagents:

-

Cyclohexanecarbonitrile (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) or NaH (1.1 equiv)

-

Methyl Iodide (MeI) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Deprotonation: Cool a solution of LDA in THF to -78°C under nitrogen.

-

Addition: Dropwise add cyclohexanecarbonitrile. Stir for 1 hour to ensure complete formation of the

-lithio nitrile species. -

Alkylation: Add Methyl Iodide (MeI) slowly to the reaction mixture at -78°C.

-

Warm-up: Allow the mixture to warm to room temperature over 2–4 hours.

-

Quench: Quench with saturated aqueous

. -

Purification: Extract with diethyl ether, dry over

, and purify via vacuum distillation (bp ~76°C @ 12 mmHg).

Protocol B: Mechanistic Pathway Visualization

Figure 2: Synthetic pathway via

Applications in Drug Discovery

1-Methylcyclohexane-1-carbonitrile serves as a versatile "steric modulator" in medicinal chemistry.

-

Gem-Dimethyl Effect Mimic: The gem-disubstitution at C1 restricts the conformational mobility of the cyclohexane ring, often locking attached pharmacophores into a bioactive conformation.

-

Metabolic Stability: The quaternary carbon prevents metabolic oxidation at the

-position, a common clearance pathway for simple nitriles or amines. -

Intermediate for Venlafaxine Analogs: While not the direct precursor for Venlafaxine, the 1,1-disubstituted cyclohexane motif is ubiquitous in serotonin-norepinephrine reuptake inhibitors (SNRIs).

-

Hydrolysis to Amino Acids: Acidic hydrolysis yields 1-methylcyclohexanecarboxylic acid , while reduction yields (1-methylcyclohexyl)methanamine , both privileged scaffolds in peptide mimetics.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from strong oxidizers and strong bases.

-

Disposal: Incineration with afterburner and scrubber (contains Nitrogen).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

- Fleming, F. F., & Shook, B. C. (2002).Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.

Sources

Introduction: The Significance of 1-Methylcyclohexane-1-carbonitrile in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 1-Methylcyclohexane-1-carbonitrile for Researchers and Drug Development Professionals

1-Methylcyclohexane-1-carbonitrile, a key chemical intermediate, holds considerable importance in the realms of pharmaceutical and fine chemical synthesis.[1] Its unique structural motif, featuring a quaternary carbon center with a nitrile group on a cyclohexane ring, makes it a valuable building block for the construction of more complex molecular architectures. The nitrile functionality is particularly versatile, serving as a precursor to amines, amides, carboxylic acids, and esters, thus opening up a wide array of potential chemical transformations.[2] This guide provides a comprehensive overview of the primary synthetic pathways to 1-Methylcyclohexane-1-carbonitrile, offering in-depth analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of each approach to aid researchers and drug development professionals in their synthetic endeavors.

Pathway 1: Multi-step Synthesis from Cyclohexanone

A well-established and high-yielding laboratory-scale synthesis of nitriles from ketones, including the synthesis of cyclohexanecarbonitrile, has been detailed in Organic Syntheses.[3] This methodology can be adapted for the synthesis of 1-Methylcyclohexane-1-carbonitrile starting from 1-methylcyclohexanone. This multi-step approach involves the initial formation of a hydrazine derivative, followed by the introduction of the nitrile group and subsequent transformation to the final product.

Mechanistic Rationale and Experimental Causality

The conversion of a ketone to a nitrile via a hydrazine intermediate is a robust method that circumvents the direct cyanation of the ketone, which can be challenging.[1] The initial reaction of the ketone with a hydrazine derivative, such as methyl carbazate, forms a stable intermediate.[3] The subsequent addition of a cyanide source, like hydrogen cyanide, proceeds efficiently. The final step involves an oxidative cleavage of the hydrazine moiety to yield the desired nitrile.

Experimental Protocol: Synthesis of Cyclohexanecarbonitrile from Cyclohexanone (Adaptable for 1-Methylcyclohexane-1-carbonitrile)

The following protocol for the synthesis of cyclohexanecarbonitrile is based on a procedure from Organic Syntheses and can be adapted for the synthesis of 1-Methylcyclohexane-1-carbonitrile by substituting cyclohexanone with 1-methylcyclohexanone.[3]

Step A: Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate

-

In a 100-mL, three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirring bar, combine 9.0 g (0.10 mole) of methyl carbazate, 20 mL of methanol, 2 drops of acetic acid, and 9.8 g (0.10 mole) of cyclohexanone.

-

Reflux the mixture for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully add 6 mL (0.15 mole) of hydrogen cyanide dropwise over 3 minutes. (Caution: Hydrogen cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions in place.)

-

Allow the solution to warm to room temperature and stir for 2 hours, during which time the product will crystallize.

-

Filter the resulting mixture under vacuum and wash the crystalline residue with 10 mL of cold methanol to yield the crude hydrazine product. A total yield of approximately 97% can be expected.[3]

Step B: Methyl 2-(1-cyancyclohexyl)diazenecarboxylate

-

In a 250-mL flask, vigorously stir a mixture of 19.1 g (0.0970 mole) of the hydrazine from Step A, 75 mL of dichloromethane, 75 mL of water, and 22 g (0.26 mole) of sodium hydrogen carbonate.

-

Add a 5.5 M solution of bromine in dichloromethane dropwise until a persistent positive test on potassium iodide-starch paper is observed.

-

Discharge any excess bromine with aqueous sodium sulfite.

-

Separate the phases and extract the aqueous phase with two 50-mL portions of dichloromethane.

-

Combine the organic extracts and process as described in the original procedure.[3]

Step C: Cyclohexanecarbonitrile

-

In a 100-mL, three-necked, round-bottomed flask fitted with a thermometer, a magnetic stirring bar, and an addition funnel, prepare a solution of 2.7 g (0.050 mole) of sodium methoxide in 25 mL of methanol and cool it in an ice bath.

-

While stirring, add a solution of 17.3 g (0.0887 mole) of the diazene from Step B in 10 mL of methanol dropwise, maintaining the temperature between 0–10°C.

-

Continue stirring for an additional 30 minutes at room temperature.

-

Pour the mixture into 70 mL of water and extract with five 20-mL portions of pentane.

-

Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

-

Purify the product by distillation to yield cyclohexanecarbonitrile.

Visualizing the Synthesis from Cyclohexanone

Caption: Catalytic hydrocyanation of 1-methylcyclohexene.

Pathway 3: Nucleophilic Substitution on a 1-Methylcyclohexyl Substrate

A classical approach to the formation of nitriles is through the nucleophilic substitution of a suitable leaving group on an alkyl substrate with a cyanide salt. [4]For the synthesis of 1-Methylcyclohexane-1-carbonitrile, this would involve the reaction of a 1-methylcyclohexyl derivative, such as 1-chloro-1-methylcyclohexane or 1-methylcyclohexanol, with a cyanide source.

Challenges and Mechanistic Considerations

The synthesis of 1-Methylcyclohexane-1-carbonitrile via nucleophilic substitution is challenging due to the tertiary nature of the electrophilic carbon. Tertiary substrates are prone to elimination reactions (E1 and E2) in the presence of a nucleophile that can also act as a base, such as the cyanide ion. [5]The reaction of a tertiary alkyl halide with a cyanide salt often leads to the formation of the corresponding alkene as the major product.

To favor substitution over elimination, reaction conditions must be carefully chosen. The use of aprotic polar solvents can enhance the nucleophilicity of the cyanide ion. Additionally, the choice of the leaving group can influence the reaction outcome.

Potential Synthetic Approaches

-

From 1-Chloro-1-methylcyclohexane: The reaction of 1-chloro-1-methylcyclohexane with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF could potentially yield the desired nitrile. However, the formation of 1-methylcyclohexene is a likely and significant side reaction.

-

From 1-Methylcyclohexanol: The direct substitution of the hydroxyl group of 1-methylcyclohexanol is not feasible as hydroxide is a poor leaving group. The alcohol would first need to be converted to a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a cyanide salt could then be attempted. Alternatively, the alcohol can be converted to the corresponding alkyl halide using reagents like thionyl chloride or phosphorus tribromide, followed by reaction with cyanide.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Multi-step Synthesis | 1-Methylcyclohexanone | Methyl carbazate, HCN, NaOMe | High yield, well-established for related compounds [3] | Multi-step, use of highly toxic HCN |

| Hydrocyanation | 1-Methylcyclohexene | HCN, Ni(0) catalyst | Atom-economical, direct | Use of highly toxic HCN, catalyst development required, potential for side products |

| Nucleophilic Substitution | 1-Methylcyclohexyl-X (X = Cl, OH) | NaCN or KCN | Conceptually simple | Prone to elimination side reactions, may require activation of leaving group |

Conclusion

The synthesis of 1-Methylcyclohexane-1-carbonitrile can be approached through several distinct pathways, each with its own set of advantages and challenges. The multi-step synthesis from 1-methylcyclohexanone offers a reliable and high-yielding route for laboratory-scale preparations. For industrial applications, the direct hydrocyanation of 1-methylcyclohexene is a more atom-economical and appealing, albeit technically demanding, option. Nucleophilic substitution routes, while conceptually straightforward, are often hampered by competing elimination reactions due to the tertiary nature of the substrate. The selection of the most appropriate synthetic strategy will depend on the specific requirements of the researcher or drug development professional, including the desired scale of the reaction, available starting materials, and tolerance for hazardous reagents. Further research into the development of more efficient and selective catalysts for hydrocyanation and the optimization of conditions to favor substitution over elimination in nucleophilic substitution reactions will continue to be of great interest to the chemical community.

References

- EP0664285A1 - Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane. (URL not available)

- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-78.

-

PubChem. 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanecarbonitrile. Retrieved from [Link]

-

PubChem. 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Retrieved from [Link]

- van der Vlugt, J. I. (2009). Mechanistic insights into the hydrocyanation reaction. Technische Universiteit Eindhoven.

- Bini, L., et al. (2011). Hydrocyanation in Organic Synthesis. In Catalytic Asymmetric Synthesis (pp. 467-522). Wiley-VCH Verlag GmbH & Co. KGaA.

-

VladaChem. Methyl 1-cyanocyclohexane-1-carboxylate; Methyl 1-cyanocyclohexanecarboxylate. Retrieved from [Link]

- Zaragoza, R. J., et al. (2021). A new mechanism for internal nucleophilic substitution reactions. Organic & Biomolecular Chemistry, 19(2), 266-274.

- Gicquel, M., et al. (2018). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers.

-

PubChem. 3-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

PubChem. 4-Hydroxy-1-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

- Mahmoud, A. R. (2025, October 17). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights.

Sources

dipole moment and dielectric constant of 1-Methylcyclohexane-1-carbonitrile

An In-depth Technical Guide: Dipole Moment and Dielectric Constant of 1-Methylcyclohexane-1-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the dipole moment and dielectric constant of 1-methylcyclohexane-1-carbonitrile (CAS No: 62718-34-7).[1][2] As a molecule combining a polar nitrile functional group with a nonpolar cycloalkane framework, its electrochemical properties are of significant interest to researchers in drug development, materials science, and chemical synthesis. This document outlines the theoretical underpinnings of these properties, details a robust experimental workflow for their determination, and discusses the implications of the molecular structure on its macroscopic dielectric behavior. The protocols described herein are designed to be self-validating, ensuring high-quality, reproducible data for scientific applications.

Introduction: The Significance of Molecular Polarity

In the landscape of molecular science, the distribution of electron density within a molecule is a critical determinant of its physical properties and chemical reactivity. Two key parameters that quantify this distribution are the dipole moment (μ) and the dielectric constant (εr) . The dipole moment offers a measure of the net charge separation across a molecule, while the dielectric constant reflects the ability of a bulk substance to store electrical energy in an applied electric field.[3][4]

For professionals in drug development, these properties govern crucial factors such as solubility, membrane permeability, and drug-receptor interactions. For materials scientists, they are fundamental to the design of solvents, capacitors, and other functional materials.

1-Methylcyclohexane-1-carbonitrile, a molecule featuring a strongly polar nitrile group (C≡N) attached to a nonpolar saturated carbocyclic ring, presents an interesting case study. The nitrile group is known to impart a significant dipole moment and a high dielectric constant in organic molecules.[5][6] This guide provides the theoretical framework and practical methodology to precisely quantify these properties for this specific compound.

Molecular Structure and its Influence on Polarity

The structure of 1-methylcyclohexane-1-carbonitrile consists of a cyclohexane ring where one carbon atom is substituted with both a methyl (-CH₃) group and a nitrile (-C≡N) group.

-

The Nitrile Group (Cyano Group): The carbon-nitrogen triple bond is the primary source of the molecule's polarity. Nitrogen is more electronegative than carbon, leading to a significant separation of charge and a strong bond dipole pointing from the carbon to the nitrogen atom. Simple nitriles exhibit high dipole moments, typically in the range of 3.5 to 4.0 Debye (D).[5][7]

-

The Cyclohexane Ring and Methyl Group: The aliphatic cyclohexane and methyl moieties are nonpolar. This bulky, nonpolar framework influences the overall size and shape of the molecule and will moderate the bulk dielectric properties by increasing the molecular volume without adding to the polarity.

The resulting molecule is asymmetric and polar, with its overall dipole moment being a vector sum of its bond moments, dominated by the contribution from the nitrile group.

Caption: Molecular structure of 1-methylcyclohexane-1-carbonitrile.

Theoretical Framework

Dipole Moment (μ)

A permanent electric dipole moment arises from the non-uniform distribution of positive and negative charges within a molecule. It is a vector quantity, defined as:

μ = q × d

where q is the magnitude of the partial charges and d is the distance of separation.[3] The standard unit for dipole moment is the Debye (D), where 1 D = 3.33564 × 10⁻³⁰ C·m.[8] For 1-methylcyclohexane-1-carbonitrile, the dipole moment is expected to be substantial due to the highly polar nature of the nitrile functional group.[6]

Dielectric Constant (εr)

The dielectric constant, or relative permittivity, is a macroscopic property that describes how a material reduces an external electric field.[4] It is the ratio of the permittivity of the substance (ε) to the permittivity of a vacuum (ε₀). When a substance with a permanent dipole moment is placed in an electric field, its molecules tend to align with the field, which counteracts the external field.[9] This alignment is opposed by thermal agitation.

Materials with high dipole moments, like nitriles, generally exhibit high dielectric constants.[5][6] For instance, acetonitrile (CH₃CN) has a high dielectric constant of approximately 37.5.[10]

Experimental Determination of Dipole Moment and Dielectric Constant

The following protocol describes the determination of the dipole moment of 1-methylcyclohexane-1-carbonitrile in a non-polar solvent using the Guggenheim method, which is a reliable approach that relies on measuring the dielectric constant and refractive index of dilute solutions.[8]

Causality Behind Experimental Choices

-

Solvent Selection: A non-polar solvent, such as cyclohexane or benzene, is used to minimize strong solute-solvent interactions.[9] This allows for the properties of the isolated solute molecule to be more accurately determined. Cyclohexane is an excellent choice as it has a very low dielectric constant (εr ≈ 2.02) and is structurally related to the nonpolar portion of the analyte.[4][11]

-

Use of Dilute Solutions: Measurements are performed on a series of dilute solutions and extrapolated to infinite dilution. This approach adheres to the assumptions of the Debye theory, which models molecules in a non-interacting state, similar to the gas phase.[12]

-

Temperature Control: The orientation of molecular dipoles is highly dependent on temperature. Therefore, all measurements must be conducted in a thermostatically controlled environment (e.g., 25.0 ± 0.1 °C) to ensure reproducibility and accuracy.[12]

Required Instrumentation

-

Dipole Meter / Capacitance Bridge: For measuring the dielectric constant of the solutions.

-

Abbe Refractometer: For measuring the refractive index (sodium D-line) of the solutions.

-

Thermostatic Water Bath: To maintain a constant temperature for the sample cell and refractometer.

-

Volumetric Flasks and Pipettes (Class A): For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the solute.

Step-by-Step Experimental Protocol

-

Sample and Solvent Preparation:

-

Ensure the 1-methylcyclohexane-1-carbonitrile sample is of high purity (>98%).

-

Use a spectroscopic grade non-polar solvent (e.g., cyclohexane) and dry it over a suitable drying agent if necessary.

-

-

Solution Preparation:

-

Prepare a stock solution of 1-methylcyclohexane-1-carbonitrile in the chosen solvent.

-

From the stock solution, prepare a series of at least five dilute solutions with known mole fractions. The concentration range should be low enough to ensure a linear relationship in the subsequent data plots.

-

-

Instrument Calibration:

-

Calibrate the dipole meter's sample cell with air and the pure, dry solvent at the constant operating temperature. The dielectric constant of the solvent should match literature values (e.g., cyclohexane εr ≈ 2.02 at 20°C).[4]

-

-

Dielectric Constant Measurement:

-

Rinse the sample cell with a small amount of the solution to be measured.

-

Fill the cell with the solution and allow it to thermally equilibrate.

-

Measure the capacitance and calculate the dielectric constant (εr) for the pure solvent and each prepared solution.

-

-

Refractive Index Measurement:

-

Measure the refractive index (n) for the pure solvent and each solution at the same constant temperature using the Abbe refractometer.

-

Data Analysis: The Guggenheim Method

The dipole moment (μ) can be calculated without needing to measure solution densities using the Guggenheim approximation of the Debye equation.[8]

-

For each solution, calculate the difference in dielectric constant (Δε) and the difference in the square of the refractive index (Δn²) relative to the pure solvent (subscript 1 refers to the solvent, subscript 2 to the solute).

-

Δε = ε_solution - ε_solvent

-

Δn² = n²_solution - n²_solvent

-

-

Plot a graph of (Δε/c) versus c and (Δn²/c) versus c, where c is the concentration of the solute in mol/m³. Extrapolate to c=0 to find the intercepts, which represent (dε/dc)₀ and (dn²/dc)₀.

-

The molar polarization at infinite dilution (P₂) can be related to these slopes. The dipole moment is then calculated using the following relation:

μ² = [27kT / (Nₐ(ε₁+2)²)] * [(dε/dc)₀ - (dn²/dc)₀]

Where:

-

k = Boltzmann constant (1.38 x 10⁻²³ J/K)

-

T = Absolute temperature (K)

-

Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)

-

ε₁ = Dielectric constant of the pure solvent

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of dipole moment.

Summary of Properties

| Property | Value / Information | Source |

| IUPAC Name | 1-methylcyclohexane-1-carbonitrile | [1] |

| CAS Number | 62718-34-7 | [1][2] |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Expected Dipole Moment (μ) | ~3.5 - 4.0 D | Estimated based on other nitriles[5][7] |

| Expected Dielectric Constant (εr) | Moderately High (>15) | Estimated based on other nitriles[5][6] |

Conclusion

1-Methylcyclohexane-1-carbonitrile is a molecule characterized by a significant polarity originating from its nitrile functional group. This structural feature is predicted to result in a high dipole moment and a moderately high dielectric constant. This guide provides the essential theoretical background and a detailed, self-validating experimental protocol for the precise determination of these fundamental properties. The data obtained from such measurements are invaluable for researchers and scientists in predicting the molecule's behavior in various applications, from its role as a solvent to its potential use as a building block in the synthesis of novel pharmaceuticals and materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12859572, 1-Methylcyclohexane-1-carbonitrile. PubChem. Retrieved from [Link].

-

LibreTexts Chemistry (2021). 24.5: Nitriles. LibreTexts. Retrieved from [Link].

-

Schwarz, M., et al. (1970). Dielectric constants, dipole moments, and molecular structure of some bicyclic nitriles and aliphatic dinitriles. Journal of Chemical & Engineering Data, 15(2), 306-309. Retrieved from [Link].

-

Schwarz, M., et al. (1970). Dielectric constants, dipole moments, and molecular structure of some bicyclic nitriles and aliphatic dinitriles. Journal of Chemical and Engineering Data, 15(2), 306-309. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Dipole Moments. LibreTexts. Retrieved from [Link].

-

Allen, F. H., et al. (1997). Dipolar-Dipolar Interactions and the Crystal Packing of Nitriles, Ketones, Aldehydes, and C(sp2)-F Groups. Journal of the American Chemical Society, 119(15), 3477-3483. Retrieved from [Link].

-

Wikipedia. Nitrile. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

- Bergstrom, K. (1973). Measurements of dielectric constants and electric dipole moment... Google Books.

-

University of Oxford. Determination of Dipole Moment from Relative Permittivity and Refractive Index. University of Oxford, Physical and Theoretical Chemistry Laboratory. Retrieved from [Link].

-

ETH Zurich. Dipole Moment. ETH Zurich, Laboratory for Physical Chemistry. Retrieved from [Link].

-

Carnegie Mellon University. DipoleMoment. Andrew.cmu.edu. Retrieved from [Link].

-

ResearchGate. Dielectric constant of cyclohexane. ResearchGate. Retrieved from [Link].

-

Williams, J. W. (1930). The Dielectric Constants of Binary Mixtures. X. The Electric Moments of Simple Derivatives of Cyclohexane and of Dioxan. Journal of the American Chemical Society, 52(5), 1831-1837. Retrieved from [Link].

Sources

- 1. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methylcyclohexane-1-carbonitrile | 62718-34-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. researchgate.net [researchgate.net]

- 10. Dielectric Constant [macro.lsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. DipoleMoment [andrew.cmu.edu]

conformational analysis of 1-methyl-1-cyanocyclohexane derivatives

This guide details the conformational analysis of 1-methyl-1-cyanocyclohexane, a classic geminal disubstituted system where steric bulk competes with stereoelectronic effects.

Executive Summary

The conformational equilibrium of 1-methyl-1-cyanocyclohexane is dominated by the large steric difference between the methyl group (

Part 1: Theoretical Framework & Energetics

Steric Thermodynamics (A-Values)

The conformational preference is dictated by the minimization of 1,3-diaxial interactions. The linearity of the cyano group (cylindrical symmetry) results in a remarkably small effective steric radius, comparable to a hydrogen atom in certain vectors.

| Substituent | A-Value (kcal/mol) | Structural Characteristic |

| Methyl (-CH₃) | 1.74 | Tetrahedral, significant 1,3-diaxial repulsion. |

| Cyano (-CN) | 0.17 – 0.24 | Linear, minimal steric clash with axial hydrogens. |

| Net Preference | ~1.5 kcal/mol | Favors Me-Equatorial / CN-Axial . |

The Geminal Effect & Dipoles

In 1,1-disubstituted systems, additivity of A-values is a strong approximation but must be corrected for:

-

Geminal Repulsion: Slight bond angle compression (Thorpe-Ingold effect) can alter ring puckering.

-

Dipole Orientation: The cyano group is a strong dipole. In the axial position, the dipole vector is roughly perpendicular to the global ring plane. In the equatorial position, it is roughly parallel.[1][2] Polar solvents may stabilize the conformer with the larger net dipole moment, potentially shifting

slightly, though rarely enough to invert the steric preference.

Energy Landscape Diagram

The following diagram illustrates the equilibrium and the transition state barrier (ring flip).[3]

Caption: Energy profile showing the thermodynamic stability of the Me-Equatorial conformer (Green) vs. the Me-Axial conformer (Blue).

Part 2: Experimental Validation (VT-NMR Protocol)

To experimentally quantify

The Marker: The -Gauche Effect

The most reliable spectroscopic handle is the methyl carbon chemical shift .

-

Equatorial Methyl: Resonates downfield (typically 26–32 ppm ).

-

Axial Methyl: Resonates upfield (typically 18–22 ppm ) due to the

-gauche shielding effect from the ring carbons (C3/C5).

Step-by-Step VT-NMR Workflow

Objective: Freeze the ring flip to observe distinct signals for Conformer A and Conformer B.

-

Sample Preparation:

-

Dissolve ~20 mg of 1-methyl-1-cyanocyclohexane in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2).

-

Why CD₂Cl₂? It has a low freezing point (-95°C) and low viscosity, essential for resolution at low T. Toluene-d8 is an alternative if lower temperatures are needed.

-

-

Instrument Setup:

-

Calibrate the probe temperature using a methanol standard (crucial for accuracy below -50°C).

-

Tune and match the probe at ambient temperature.

-

-

The Cooling Cycle:

-

Acquire a reference spectrum at +25°C (fast exchange limit; single averaged signals).

-

Cool in 10°C decrements. Shim at every step.

-

Coalescence (

): Expect broadening of the methyl signal around -50°C to -70°C. -

Slow Exchange Limit: Continue cooling to -90°C .

-

-

Data Acquisition (-90°C):

-

Acquire a high-transient

C spectrum. -

You should observe two unequal peaks for the methyl carbon.

-

Major Peak (Me-eq): ~28 ppm.

-

Minor Peak (Me-ax): ~21 ppm.

-

Caption: Operational workflow for Variable Temperature NMR analysis to determine conformational ratios.

Part 3: Data Analysis & Calculation

Once the low-temperature spectrum is obtained, calculate the free energy difference using the integration of the methyl peaks.

1. Equilibrium Constant (

2. Free Energy Difference (

-

R = 1.987 cal/(mol·K)

-

T = Temperature in Kelvin (e.g., 183 K)

3. Activation Energy (

- : Frequency difference (in Hz) between the two methyl signals at the slow exchange limit.

Part 4: Computational Validation (DFT)

For researchers lacking access to cryo-NMR, Density Functional Theory (DFT) provides high-accuracy predictions.

-

Level of Theory: B3LYP/6-311+G(d,p) or

B97X-D (to account for dispersion). -

Solvation Model: IEFPCM or SMD is mandatory due to the nitrile dipole. Gas-phase calculations will overestimate the energy difference.

-

Protocol:

-

Build both chair conformers.[4]

-

Perform geometry optimization + frequency calculation (ensure no imaginary frequencies).

-

Compare Gibbs Free Energies (Sum of electronic and thermal Free Energies).

-

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

Bushweller, C. H. (2001). Stereodynamics of Cyclohexane and Substituted Cyclohexanes. In Conformational Analysis of Molecules in Excited States.

-

Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

-

Reich, H. J. (2024). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. (Standard protocols for VT-NMR and coalescence calculations).

-

Schneider, H. J., & Hoppen, V. (1978). NMR Studies of Cyclohexanes: Carbon-13 Shifts and Conformational Energies. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 1-Methylcyclohexane-1-carbonitrile via Alkylation of Cyclohexanecarbonitrile

Abstract

This application note provides a comprehensive guide for the synthesis of 1-methylcyclohexane-1-carbonitrile. The described protocol details the α-alkylation of cyclohexanecarbonitrile, a foundational reaction in organic synthesis for the formation of quaternary carbon centers. This process involves the deprotonation of the α-carbon of cyclohexanecarbonitrile using a strong, non-nucleophilic base to form a nitrile-stabilized carbanion (a nitrile enolate), which subsequently undergoes nucleophilic substitution with an alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, safety considerations, and characterization methods.

Introduction and Scientific Rationale

The construction of quaternary carbon centers is a significant challenge in organic synthesis, yet it is a common motif in many biologically active molecules and natural products. The α-alkylation of nitriles presents a robust and reliable method to achieve this. The electron-withdrawing nature of the nitrile group acidifies the adjacent C-H bond, facilitating its deprotonation by a strong base.[1][2] The resulting carbanion, often referred to as a nitrile enolate, is a potent nucleophile.[1][3]

This application note focuses on the methylation of cyclohexanecarbonitrile to yield 1-methylcyclohexane-1-carbonitrile. This specific transformation is an excellent model for understanding the principles of nitrile alkylation and for the synthesis of a valuable building block for more complex molecules. The choice of a strong, sterically hindered base is crucial to ensure efficient deprotonation without competing nucleophilic attack on the nitrile carbon.[4] Similarly, the selection of a reactive electrophile is key to a successful SN2 reaction.[5][6][7]

Mechanistic Overview

The synthesis proceeds via a two-step sequence:

-

Deprotonation: Cyclohexanecarbonitrile is treated with a strong, non-nucleophilic base, such as Sodium Amide (NaNH₂) or Lithium Diisopropylamide (LDA), to abstract the acidic α-proton.[1][8] This step generates a resonance-stabilized nitrile enolate. The pKa of the α-proton of a typical nitrile is around 25, necessitating a base with a conjugate acid of a higher pKa for efficient deprotonation.[1]

-

Alkylation: The nucleophilic nitrile enolate then reacts with an electrophile, in this case, iodomethane (CH₃I), via an SN2 mechanism.[1] Iodomethane is an excellent methylating agent due to the low steric hindrance and the fact that iodide is an excellent leaving group.[5][6][7][9] This step results in the formation of a new carbon-carbon bond and the desired product, 1-methylcyclohexane-1-carbonitrile.

Experimental Protocol

This protocol is designed for the synthesis of 1-methylcyclohexane-1-carbonitrile on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles | Purity | Supplier |

| Cyclohexanecarbonitrile | C₇H₁₁N | 109.17 | 10.0 g | 0.0916 | ≥98% | Sigma-Aldrich |

| Sodium Amide | NaNH₂ | 39.01 | 4.27 g | 0.109 | ≥98% | Sigma-Aldrich |

| Iodomethane | CH₃I | 141.94 | 14.2 g (6.26 mL) | 0.100 | ≥99% | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | - | Fisher Scientific |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 100 mL | - | - | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | VWR |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) supply

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be flushed with an inert gas (nitrogen or argon).

-

Base Suspension: Under a positive pressure of inert gas, charge the flask with sodium amide (4.27 g, 0.109 mol) and anhydrous diethyl ether (100 mL).

-

Enolate Formation: Cool the suspension to 0-5 °C using an ice-water bath. Dissolve cyclohexanecarbonitrile (10.0 g, 0.0916 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the cyclohexanecarbonitrile solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.

-

Alkylation: Cool the reaction mixture back to 0-5 °C. Dissolve iodomethane (14.2 g, 0.100 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the iodomethane solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C. A precipitate of sodium iodide may form. After the addition, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL).[10][11] This should be done cautiously as the quenching of any unreacted sodium amide is exothermic. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-methylcyclohexane-1-carbonitrile as a colorless liquid.

Safety and Handling Precautions

-

Sodium Amide (NaNH₂): A highly reactive and corrosive solid.[12][13][14] It reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[12][14][15] It can also form shock-sensitive peroxides upon exposure to air or prolonged storage.[12] Handle only in an inert atmosphere and wear appropriate PPE, including a fire-retardant lab coat, safety glasses, and impervious gloves.[12][13] In case of fire, use a Class D extinguisher or smother with dry sand; do not use water.[12][15]

-

Iodomethane (CH₃I): A volatile and toxic liquid.[5] It is a suspected carcinogen and a potent alkylating agent.[9] Handle with extreme care in a well-ventilated fume hood, wearing appropriate gloves and safety glasses. Avoid inhalation and skin contact.

-

Diethyl Ether: Highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Characterization of 1-Methylcyclohexane-1-carbonitrile

The identity and purity of the synthesized 1-methylcyclohexane-1-carbonitrile can be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₃N |

| Molar Mass | 123.20 g/mol [16] |

| Appearance | Colorless liquid[17] |

| Boiling Point | 179-181 °C (at 760 mmHg) |

| CAS Number | 62718-34-7[16][18] |

-

¹H NMR (CDCl₃): The spectrum should show a singlet for the methyl protons (δ ≈ 1.3 ppm) and multiplets for the cyclohexyl methylene protons (δ ≈ 1.5-1.7 ppm).

-

¹³C NMR (CDCl₃): The spectrum should exhibit a signal for the quaternary carbon (C-CN), the nitrile carbon, the methyl carbon, and the carbons of the cyclohexane ring.

-

IR Spectroscopy (neat): A characteristic sharp absorption band for the nitrile group (C≡N) should be observed around 2230 cm⁻¹.

-

Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 123.[18]

Troubleshooting and Key Considerations

-

Low Yield: Incomplete deprotonation is a common issue. Ensure the sodium amide is fresh and has been stored properly to avoid degradation. The reaction should be carried out under strictly anhydrous conditions, as any moisture will consume the base.

-

Side Reactions: If the temperature during the addition of iodomethane is not controlled, elimination reactions may occur. Using a primary alkyl halide like iodomethane minimizes this risk.[1]

-

Alternative Bases: Lithium diisopropylamide (LDA) is an excellent alternative to sodium amide.[3][4][8] It is a strong, sterically hindered base that is soluble in common ethereal solvents like THF, which can lead to a more homogeneous reaction mixture.[8]

Conclusion

The alkylation of cyclohexanecarbonitrile with iodomethane using sodium amide as a base is an effective and illustrative method for the synthesis of 1-methylcyclohexane-1-carbonitrile. This protocol provides a detailed framework for this transformation, emphasizing mechanistic understanding, practical execution, and safety. The principles outlined in this application note are broadly applicable to the α-alkylation of other nitriles, making it a valuable procedure for synthetic chemists.

References

-

Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

-

Wikipedia. (2024, February 11). Iodomethane. Retrieved from [Link]

-

Boyuan Chem. (n.d.). Iodomethane – preparation and application. Retrieved from [Link]

-

Reddit. (2022). Quenching guide. Retrieved from [Link]

-

Pearson. (n.d.). LDA can be used to form enolates on esters and nitriles. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 29). formation & reaction of nitrile enolates [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2019, May 22). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Diisopropylamide (LDA). Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation reactions of cyclohexanecarbonitrile 1. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

On the Structure and Reactivity of Lithium Diisopropylamide (LDA) in Carboxamide Enolates Hydrocarbon Solutions. (n.d.). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Prepare LDA. Retrieved from [Link]

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

-

PubChemLite. (n.d.). 1-methylcyclohexane-1-carbonitrile (C8H13N). Retrieved from [Link]

-

CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction kinetics for the alkylation of nitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

-

LookChem. (n.d.). Cas 933-35-7,1-Hydroxy-2-methylcyclohexane-1-carbonitrile. Retrieved from [Link]

-

Wikipedia. (2024, February 11). Enolate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 9). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014, May 7). Retrieved from [Link]

-

YouTube. (2019, January 16). carbonyl alkylations with LDA [Video]. Retrieved from [Link]

-

Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Enols and Enolates. Retrieved from [Link]

-

YouTube. (2024, November 20). Alkyne Alkylation: How to Extend Carbon Chains in Organic Synthesis! [Video]. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. Iodomethane - Wikipedia [en.wikipedia.org]

- 6. Iodomethane: Properties, Applications and Toxicities_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. aksci.com [aksci.com]

- 14. echemi.com [echemi.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-methylcyclohexane-1-carbonitrile | 62718-34-7 [sigmaaldrich.com]

- 18. spectrabase.com [spectrabase.com]

Application Note: High-Yield Synthesis of 1-aminomethyl-1-methylcyclohexane via Nitrile Reduction

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the chemical reduction of 1-methylcyclohexane-1-carbonitrile to the valuable primary amine, 1-aminomethyl-1-methylcyclohexane. We provide an in-depth analysis of prevalent reduction methodologies, including robust protocols using lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with Raney® Nickel. This document is designed to equip researchers with the necessary technical insights and practical steps to successfully and safely synthesize the target amine, a key building block in pharmaceutical and materials science.

Introduction: The Significance of 1-aminomethyl-1-methylcyclohexane

1-aminomethyl-1-methylcyclohexane is a cycloaliphatic primary amine of significant interest in medicinal chemistry and drug development. Its rigid, substituted cyclohexane scaffold provides a unique three-dimensional framework that can be exploited to enhance binding affinity and selectivity for various biological targets. The primary amine functionality serves as a crucial handle for further synthetic modifications, enabling the construction of more complex molecular architectures. This application note offers a detailed exploration of the chemical pathways to access this important synthetic intermediate.

Comparative Analysis of Reduction Strategies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several methods are available for the reduction of 1-methylcyclohexane-1-carbonitrile. The choice of reagent and methodology depends on factors such as scale, available equipment, and tolerance of other functional groups. Here, we compare three prominent strategies.

| Reduction Method | Reducing Agent | Typical Yield | Key Advantages | Key Disadvantages |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | High | High reactivity, generally high yields.[1][2][3][4] | Pyrophoric reagent, requires stringent anhydrous conditions and careful workup.[5][6][7][8][9] Not suitable for large-scale operations due to safety concerns.[10] |

| Catalytic Hydrogenation | Raney® Nickel, H₂ or transfer hydrogenation | Good to Excellent | Scalable, avoids pyrophoric reagents, environmentally benign byproducts (in the case of H₂).[11][12][13][14] | Requires specialized high-pressure hydrogenation equipment for H₂ gas. Catalyst can be pyrophoric. |

| Borane Reduction | Ammonia Borane (NH₃BH₃) | Very Good | Catalyst-free, environmentally benign byproducts (H₂ and NH₃), tolerates many functional groups.[15][16][17] | May require elevated temperatures. |

Reaction Mechanisms

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Lithium Aluminum Hydride Reduction

The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[1][2][4][18]

Caption: Mechanism of LiAlH₄ reduction of a nitrile.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst, such as Raney® Nickel. The nitrile is adsorbed onto the catalyst surface and undergoes stepwise reduction to the primary amine.

Caption: General workflow for catalytic hydrogenation.

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]